(S)-2-(1H-1,2,4-Triazol-5-yl)piperidine
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Overview
Description
(S)-2-(1H-1,2,4-Triazol-5-yl)piperidine is a chiral compound that features a piperidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through various methods, including the reduction of pyridine derivatives or cyclization of appropriate precursors.
Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1H-1,2,4-Triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
(S)-2-(1H-1,2,4-Triazol-5-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(1H-1,2,4-Triazol-5-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The piperidine ring provides additional structural stability and can influence the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
®-2-(1H-1,2,4-Triazol-5-yl)piperidine: The enantiomer of the compound, which may have different biological activities.
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
(S)-2-(1H-1,2,4-Triazol-5-yl)piperidine is unique due to its specific combination of a triazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
(S)-2-(1H-1,2,4-triazol-5-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and data.
The compound features a 1,2,4-triazole ring fused with a piperidine structure. The 1,2,4-triazole moiety is known for its ability to form hydrogen bonds and engage in dipole interactions with various biological receptors, which can influence numerous biochemical pathways. This structural characteristic is pivotal in its interaction with molecular targets relevant to its biological activities .
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Various studies have highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Antibacterial Efficacy : In vitro assays have shown that compounds containing the 1,2,4-triazole core possess potent antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, derivatives synthesized from this core demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against multidrug-resistant strains .
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 0.25 | |
Pseudomonas aeruginosa | 1.0 |
- Biofilm Formation : The compound has also been tested for its effects on biofilm-forming bacteria, showing a distinct inhibitory effect on biofilm development in species like Haemophilus influenzae.
Anticancer Activity
The potential anticancer properties of this compound are under investigation as well. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms.
Notable Research:
- Cytotoxicity : In vitro studies revealed that certain triazole derivatives exhibited cytotoxic effects against cancer cell lines such as A-431 and Jurkat cells. The IC50 values for these compounds were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to understand how modifications to the triazole or piperidine moieties affect biological activity. Variations in substituents on the triazole ring significantly influence antimicrobial potency and selectivity.
Observations:
- Modifications such as halogenation or the introduction of alkyl groups have been correlated with enhanced antibacterial activity.
- Compounds with specific functional groups showed increased efficacy against resistant bacterial strains .
Case Studies
Several case studies have examined the biological activity of this compound:
- Antibacterial Screening : A study synthesized various derivatives of triazole-piperidine hybrids and evaluated their antibacterial activity against common pathogens. Results indicated that certain modifications led to MIC values significantly lower than conventional antibiotics like ciprofloxacin .
- Anticancer Assays : Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results suggested a promising anticancer profile with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
(2S)-2-(1H-1,2,4-triazol-5-yl)piperidine |
InChI |
InChI=1S/C7H12N4/c1-2-4-8-6(3-1)7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11)/t6-/m0/s1 |
InChI Key |
RONDMOYIJWDSEP-LURJTMIESA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=NC=NN2 |
Canonical SMILES |
C1CCNC(C1)C2=NC=NN2 |
Origin of Product |
United States |
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